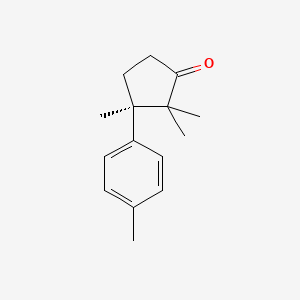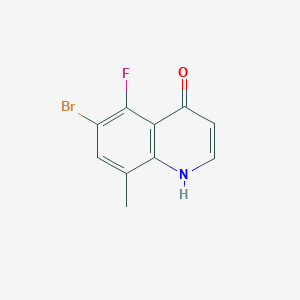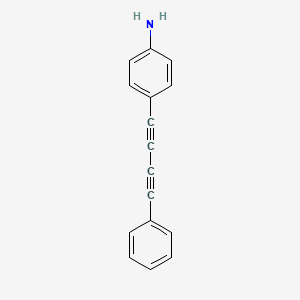
4-(Phenylbuta-1,3-diyn-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Phenylbuta-1,3-diyn-1-yl)aniline is an organic compound characterized by its unique structure, which includes a phenyl group attached to a butadiyne chain and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylbuta-1,3-diyn-1-yl)aniline typically involves the coupling of a phenylacetylene derivative with an aniline derivative. One common method is the oxidative acetylene coupling, which can be performed using catalysts such as palladium or copper. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Phenylbuta-1,3-diyn-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl or aniline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium amide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce partially or fully hydrogenated compounds.
Applications De Recherche Scientifique
4-(Phenylbuta-1,3-diyn-1-yl)aniline has several applications in scientific research:
Materials Science: It is used in the synthesis of conjugated polymers and organic semiconductors due to its extended π-conjugation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It can be used as a probe in studying enzyme mechanisms and interactions due to its unique structure.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design.
Mécanisme D'action
The mechanism by which 4-(Phenylbuta-1,3-diyn-1-yl)aniline exerts its effects depends on the specific application. In materials science, its extended π-conjugation allows for efficient charge transport. In biological systems, it may interact with enzymes or receptors through π-π stacking or hydrogen bonding, affecting their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Phenylethynyl)aniline: Similar structure but with a single triple bond.
4-(Phenylbuta-1,3-dien-1-yl)aniline: Contains a butadiene chain instead of a butadiyne chain.
4-(Phenylpropyn-1-yl)aniline: Features a propynyl group instead of a butadiynyl group.
Uniqueness
4-(Phenylbuta-1,3-diyn-1-yl)aniline is unique due to its dual triple bond structure, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring extended π-conjugation and specific reactivity patterns.
Propriétés
Formule moléculaire |
C16H11N |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
4-(4-phenylbuta-1,3-diynyl)aniline |
InChI |
InChI=1S/C16H11N/c17-16-12-10-15(11-13-16)9-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,10-13H,17H2 |
Clé InChI |
JFTATDWGOBACPO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


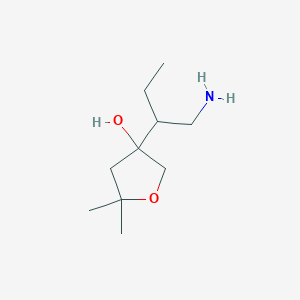
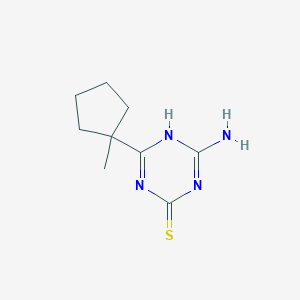
![7-Benzyl-4-(2-bromobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13145382.png)
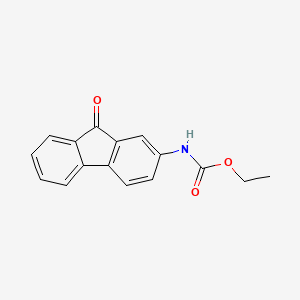
![4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline](/img/structure/B13145387.png)
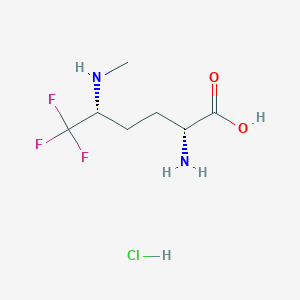

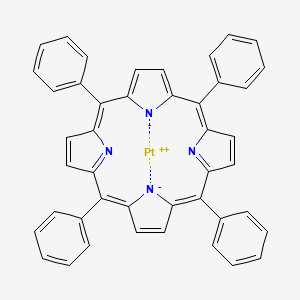
![1-{[(2-Methoxyphenyl)amino]carbonyl}piperidine-3-carboxylic acid](/img/structure/B13145406.png)
